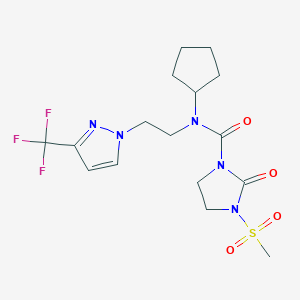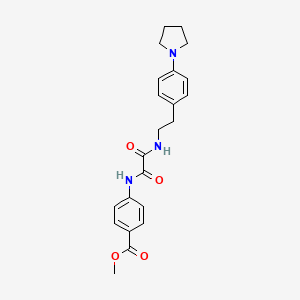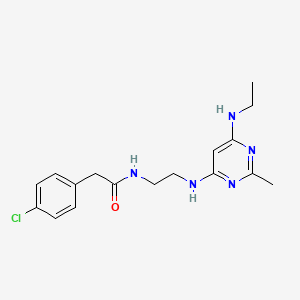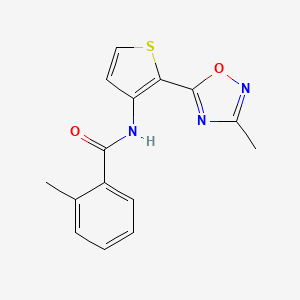
(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of hydrazones. Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen bond and a nitrogen-carbon double bond in their structure . They are often used in the synthesis of various organic compounds and have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of hydrazones typically consists of a carbon-nitrogen double bond (C=N) and a nitrogen-nitrogen single bond (N-N). The exact structure of “(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate” would depend on the specific arrangement and bonding of these atoms .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that “(E)-4-((2,2-dimethylhydrazono)methyl)phenyl picolinate” would undergo would depend on its exact molecular structure.科学的研究の応用
Antimicrobial Properties
Pyridine compounds have been recognized for their antimicrobial activity. The unique structure of this compound, with its pyridine nucleus and heterocyclic features, contributes to its selectivity against specific pathogens. Researchers have investigated its effectiveness against various bacteria, fungi, and other microorganisms. For instance, studies have explored its inhibitory effects on Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus flavus, and Aspergillus niger .
Antiviral Potential
Given the urgency of finding antiviral agents during the COVID-19 pandemic, pyridine compounds have gained attention. Their antiviral properties extend beyond SARS-CoV-2, encompassing other viruses as well. Researchers have explored their effects on viral replication, entry, and protein interactions. Molecular docking studies provide insights into the binding modes and interactions with specific viral proteins .
Antitumor Activity
Pyridine derivatives have shown promise as potential antitumor agents. Their ability to interact with specific proteins involved in cancer pathways makes them interesting candidates for further investigation. Researchers have studied their effects on cell proliferation, apoptosis, and tumor growth inhibition .
Analgesic and Anti-Inflammatory Effects
Some pyridine compounds exhibit analgesic properties, potentially influencing pain perception pathways. Additionally, their anti-inflammatory activity may be relevant in managing inflammatory conditions. Investigations have explored their impact on inflammatory mediators and cytokines .
Anticonvulsant Properties
Certain pyridine derivatives have demonstrated anticonvulsant effects in preclinical studies. Researchers have evaluated their ability to modulate neuronal excitability and prevent seizures. These findings may have implications for epilepsy management .
Antioxidant Activity
Pyridine compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their potential role in preventing oxidative stress-related diseases warrants further exploration .
Anti-Alzheimer’s Potential
Researchers have investigated pyridine derivatives for their effects on Alzheimer’s disease. These compounds may influence amyloid aggregation, cholinesterase activity, and neuroinflammation, offering a multifaceted approach to Alzheimer’s therapy .
Water Solubility Enhancement
Pyridine’s poor basicity allows it to improve water solubility when incorporated into drug molecules. Medicinal chemists often utilize pyridine moieties to enhance solubility, facilitating drug delivery and bioavailability .
作用機序
将来の方向性
特性
IUPAC Name |
[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)17-11-12-6-8-13(9-7-12)20-15(19)14-5-3-4-10-16-14/h3-11H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEICHLHGUBDOTH-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709441.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2709442.png)


![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B2709446.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2709448.png)

![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)




